(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(tetrazolidin-5-yl)butanoic acid
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Overview
Description
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(tetrazolidin-5-yl)butanoic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group and a tetrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(tetrazolidin-5-yl)butanoic acid typically involves multiple steps:
Fmoc Protection:
Tetrazole Formation: The formation of the tetrazole ring, which can be achieved through cycloaddition reactions involving azides and nitriles.
Coupling Reactions: The coupling of the protected amino acid with the tetrazole derivative under specific conditions.
Industrial Production Methods
Industrial production methods may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of automated synthesizers and purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the fluorenylmethoxycarbonyl group.
Reduction: Reduction reactions could target the tetrazole ring or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions may occur, especially at the tetrazole ring.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halides or other nucleophiles.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield fluorenone derivatives, while reduction could lead to partially or fully reduced tetrazole rings.
Scientific Research Applications
Chemistry
In chemistry, (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(tetrazolidin-5-yl)butanoic acid can be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound might be used in the study of enzyme interactions or as a probe in biochemical assays.
Medicine
Potential medical applications could include the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry
In industry, the compound might be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action for (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(tetrazolidin-5-yl)butanoic acid would depend on its specific application. For example, in a biochemical context, it might interact with enzymes or receptors through binding interactions facilitated by the Fmoc and tetrazole groups.
Comparison with Similar Compounds
Similar Compounds
Fmoc-Protected Amino Acids: These compounds share the Fmoc protecting group but may differ in their side chains.
Tetrazole Derivatives: Compounds with tetrazole rings that may have different substituents.
Uniqueness
The uniqueness of (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(tetrazolidin-5-yl)butanoic acid lies in its combination of the Fmoc protecting group and the tetrazole ring, which can impart specific chemical and biological properties.
Properties
Molecular Formula |
C20H23N5O4 |
---|---|
Molecular Weight |
397.4 g/mol |
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(tetrazolidin-5-yl)butanoic acid |
InChI |
InChI=1S/C20H23N5O4/c26-19(27)17(9-10-18-22-24-25-23-18)21-20(28)29-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-18,22-25H,9-11H2,(H,21,28)(H,26,27)/t17-/m0/s1 |
InChI Key |
KMZKAKOIEVQCEP-KRWDZBQOSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCC4NNNN4)C(=O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC4NNNN4)C(=O)O |
Origin of Product |
United States |
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